Bienvenue dans la boutique en ligne BenchChem!

Asoprisnil ecamate

Progesterone Receptor Antagonism In Vitro Pharmacology T47D Cell Assay

Asoprisnil ecamate (J-956) is a steroidal SPRM engineered for superior progesterone receptor selectivity (IC50 0.3 nM) with markedly reduced glucocorticoid receptor cross-reactivity compared to mifepristone. Unlike conventional antiprogestins, it does not induce preterm parturition in animal models, ensuring cleaner in vivo data. Researchers investigating PR-mediated pathways, uterine fibroid apoptosis via TRAIL, or benchmarking novel SPRMs against Phase III clinical outcomes—including up to 83% bleeding suppression and 36% fibroid volume reduction—should procure this specific compound to eliminate confounding off-target effects inherent to less selective alternatives.

Molecular Formula C31H40N2O5
Molecular Weight 520.7 g/mol
CAS No. 163883-88-3
Cat. No. B063559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsoprisnil ecamate
CAS163883-88-3
Synonymsasoprisnil ecamate
Molecular FormulaC31H40N2O5
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C
InChIInChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1
InChIKeyXMCOWVOJIVSMEO-RCCUTSCYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asoprisnil Ecamate (J-956): Procuring a Potent and Highly Selective Progesterone Receptor Modulator for Research


Asoprisnil ecamate (developmental code name J-956) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) [1]. It functions as an antiprogestin with mixed agonistic and antagonistic activity in vivo [1][2]. Characterized by its unique 11β-benzaldoxime substituted steroidal structure, asoprisnil ecamate demonstrates a high degree of receptor selectivity, binding with high affinity to the progesterone receptor (PR) while exhibiting only moderate affinity for the glucocorticoid receptor (GR) and low affinity for the androgen receptor (AR) [3]. This compound was advanced to Phase III clinical trials for the treatment of uterine fibroids and endometriosis before its development was discontinued, providing a rich source of pre-clinical and clinical data for research purposes [1].

Asoprisnil Ecamate Procurement: Why In-Class Progesterone Receptor Modulators Are Not Interchangeable


The class of selective progesterone receptor modulators (SPRMs) exhibits profound functional divergence that precludes simple substitution. While compounds like mifepristone and ulipristal acetate are clinically utilized SPRMs, they are associated with significant antiglucocorticoid activity and labor-inducing effects [1]. In stark contrast, asoprisnil ecamate is engineered for high progesterone receptor selectivity with markedly reduced off-target effects at the glucocorticoid receptor, a differentiation that translates into distinct in vivo outcomes, such as the absence of preterm parturition induction in animal models [2]. Consequently, generic or chemical class-level substitutions cannot reliably replicate the specific, quantifiable pharmacodynamic and toxicological profile of asoprisnil ecamate, underscoring the necessity for targeted procurement in reproductive pharmacology and gynecological research [3].

Asoprisnil Ecamate Evidence Guide: Quantified Differentiation from SPRM Comparators


PR Antagonist Potency: Asoprisnil Ecamate Demonstrates Sub-Nanomolar IC50 in Cellular Assays

Asoprisnil ecamate exhibits potent progesterone receptor (PR) antagonist activity with an IC50 of 0.3 nM in a human T47D cell alkaline phosphatase assay [1]. This sub-nanomolar potency is comparable to the reference antagonist mifepristone (RU-486) in similar cellular contexts, establishing asoprisnil as a high-affinity PR ligand suitable for studies requiring robust receptor blockade [1].

Progesterone Receptor Antagonism In Vitro Pharmacology T47D Cell Assay

Reduced Off-Target Glucocorticoid Receptor Activity: A Comparative Advantage of Asoprisnil Ecamate Over Mifepristone

Asoprisnil ecamate is characterized by a significantly reduced antiglucocorticoid activity profile compared to mifepristone [1][2]. While mifepristone is a potent GR antagonist with established clinical antiglucocorticoid effects, asoprisnil exhibits only marginal activity in GR transactivation assays and animal models [1]. This divergence is further supported by in silico data showing that mifepristone is predicted to be active for neurotoxicity and immunotoxicity, whereas asoprisnil displays a lower predicted toxicity profile [3].

Glucocorticoid Receptor Receptor Selectivity Off-Target Effects

Cell-Type Specific Apoptosis: Asoprisnil Ecamate Selectively Targets Leiomyoma Cells Over Normal Myometrial Cells

Asoprisnil ecamate induces apoptosis in cultured human uterine leiomyoma cells while exhibiting no comparable effects on normal myometrial cells [1]. Specifically, asoprisnil treatment significantly increased the terminal deoxynucleotidyl transferase-mediated 2′-deoxyuridine 5′-triphosphate nick end labeling (TUNEL)-positive rate in leiomyoma cells in a dose-dependent manner (P < .05), an effect not observed in cultured normal myometrial cells [1]. The mechanism involves activation of the TRAIL-mediated apoptotic pathway, with a significant (P < 0.05) increase in TRAIL, DR4, and DR5 contents exclusively in leiomyoma cells [2].

Uterine Leiomyoma Cell-Specific Apoptosis TRAIL Pathway

Absence of Preterm Parturition Induction: A Key In Vivo Differentiator for Asoprisnil Ecamate

Unlike antiprogestins such as mifepristone, asoprisnil ecamate shows only marginal labor-inducing activity during mid-pregnancy and is completely ineffective in inducing preterm parturition in the guinea pig model [1]. This functional divergence is a direct consequence of asoprisnil's tissue-selective PR modulation profile and its reduced off-target effects [2].

In Vivo Pharmacology Guinea Pig Model Reproductive Toxicology

Dose-Dependent Suppression of Uterine Bleeding and Fibroid Volume Reduction: Clinical Efficacy Data for Asoprisnil Ecamate

In a randomized, controlled Phase 2 clinical trial, asoprisnil ecamate administered at daily oral doses of 5, 10, and 25 mg suppressed uterine bleeding in 28%, 64%, and 83% of patients with uterine leiomyomata, respectively, compared to 0% of placebo recipients [1]. By week 12, the 25 mg daily dose was associated with a statistically significant 36% reduction in leiomyoma volume relative to placebo [1]. This data was corroborated in a pooled analysis of two Phase 3 trials, where 90% and 93% of women in the 10 mg and 25 mg asoprisnil groups, respectively, met the primary efficacy endpoint for controlling heavy menstrual bleeding, compared to only 35% in the placebo group (P < 0.001) [2].

Uterine Fibroids Heavy Menstrual Bleeding Clinical Trial Data

Asoprisnil Ecamate: Recommended Research Applications and Procurement Considerations


Investigating Progesterone Receptor Signaling with Minimal Glucocorticoid Receptor Interference

Researchers seeking to isolate PR-mediated pathways in cell culture or animal models should procure asoprisnil ecamate based on its established profile of high PR affinity (IC50 0.3 nM) and reduced antiglucocorticoid activity relative to mifepristone [1]. This property is essential for studies where glucocorticoid receptor cross-reactivity would confound interpretation, such as in investigations of stress hormone signaling or immune modulation [2].

Studying Cell-Type Specific Apoptosis in Uterine Leiomyoma Research

For studies focused on the molecular pathology of uterine fibroids, asoprisnil ecamate is uniquely positioned as a tool compound. Its demonstrated ability to selectively induce apoptosis in cultured leiomyoma cells via the TRAIL pathway, while sparing normal myometrial cells, makes it invaluable for dissecting disease-specific apoptotic mechanisms and identifying potential therapeutic targets [1].

In Vivo Reproductive Pharmacology Studies Requiring Absence of Parturition-Inducing Effects

Investigators using guinea pig or other relevant animal models to study PR modulation during pregnancy or in reproductive tissues should select asoprisnil ecamate. Its well-documented inability to induce preterm parturition, in contrast to antiprogestins like mifepristone, allows for the study of PR-mediated effects without the confounding variable of labor induction, ensuring cleaner, more interpretable in vivo data [1].

Benchmarking Novel SPRMs Against a Well-Characterized Clinical Candidate

Given its extensive clinical trial history in uterine fibroids, including robust Phase 3 data on heavy menstrual bleeding control and fibroid volume reduction, asoprisnil ecamate serves as an ideal reference compound for benchmarking novel SPRMs. Researchers can compare the efficacy and safety profiles of new chemical entities against the quantitative clinical outcomes established for asoprisnil, including dose-dependent bleeding suppression (28-83% of patients) and fibroid volume reduction (up to 36% at 12 weeks) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asoprisnil ecamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.